![molecular formula C19H20N4 B2465643 2-Allyl-1-(isopropylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 845807-15-0](/img/structure/B2465643.png)
2-Allyl-1-(isopropylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
The compound “2-Allyl-1-(isopropylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a complex organic molecule that contains several functional groups and rings, including a pyrido[1,2-a]benzimidazole ring, an isopropylamino group, and a carbonitrile group . The presence of these groups suggests that this compound may have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzimidazoles and pyridines are commonly synthesized using condensation reactions . The exact method would depend on the starting materials and the specific conditions required to form the various rings and functional groups.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole and pyridine rings are aromatic, meaning they have a special stability due to the delocalization of π electrons. The isopropylamino group is a common functional group in organic chemistry, and the carbonitrile group contains a triple bond between a carbon and a nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzimidazole and pyridine rings may undergo electrophilic substitution reactions. The isopropylamino group could participate in reactions involving the nitrogen atom, and the carbonitrile group could undergo reactions at the carbon or nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .Scientific Research Applications
- Researchers have explored the potential of this compound as an anticancer agent. Its unique structure and biological activity make it a candidate for inhibiting tumor growth or metastasis .
- The compound’s pyrido[1,2-a]benzimidazole scaffold suggests kinase inhibition activity. Kinases play crucial roles in cell signaling pathways, and inhibitors like this compound could be valuable for targeted therapies .
- Some studies indicate that 2-Allyl-1-(isopropylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile may possess anti-inflammatory properties. Researchers investigate its potential in managing inflammatory conditions .
- Neurodegenerative diseases are a significant health concern. This compound’s structure suggests possible neuroprotective effects. Researchers explore its ability to prevent neuronal damage or enhance repair mechanisms .
- The compound’s heterocyclic ring system could contribute to antimicrobial properties. Investigations focus on its efficacy against bacteria, fungi, and other pathogens .
- Researchers utilize derivatives of this compound as molecular probes or imaging agents. By modifying its structure, they can create fluorescent or radioactive analogs for visualizing specific cellular processes or receptors .
Anticancer Properties
Kinase Inhibitors
Anti-Inflammatory Effects
Neuroprotective Agents
Antimicrobial Activity
Molecular Probes and Imaging Agents
Mechanism of Action
Future Directions
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, investigating its reactivity, and testing its biological activity. This could lead to the development of new methods for its synthesis, new applications for this compound in medicine or other fields, and a better understanding of its behavior .
properties
IUPAC Name |
3-methyl-1-(propan-2-ylamino)-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-5-8-14-13(4)15(11-20)19-22-16-9-6-7-10-17(16)23(19)18(14)21-12(2)3/h5-7,9-10,12,21H,1,8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQBUSDVSOPAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)NC(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(propan-2-ylamino)-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile |
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